4-(2-(2-Bromophenoxy)ethyl)thiomorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(2-Bromophenoxy)ethyl)thiomorpholine is an organic compound with the molecular formula C12H16BrNOS It is a thiomorpholine derivative, characterized by the presence of a bromophenoxy group attached to the ethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-Bromophenoxy)ethyl)thiomorpholine typically involves the reaction of 2-bromophenol with ethylene oxide to form 2-(2-bromophenoxy)ethanol. This intermediate is then reacted with thiomorpholine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps but may include additional purification stages such as recrystallization or column chromatography to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(2-Bromophenoxy)ethyl)thiomorpholine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromophenoxy group can be reduced to form phenoxy derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-(2-Bromophenoxy)ethyl)thiomorpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2-(2-Bromophenoxy)ethyl)thiomorpholine involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thiomorpholine ring can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-(4-Bromophenoxy)ethyl)thiomorpholine: Similar structure but with a different position of the bromine atom.
4-(2-(2-Chlorophenoxy)ethyl)thiomorpholine: Chlorine atom instead of bromine.
4-(2-(2-Fluorophenoxy)ethyl)thiomorpholine: Fluorine atom instead of bromine.
Uniqueness
4-(2-(2-Bromophenoxy)ethyl)thiomorpholine is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with biological targets. The presence of the thiomorpholine ring also imparts distinct chemical properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H16BrNOS |
---|---|
Molekulargewicht |
302.23 g/mol |
IUPAC-Name |
4-[2-(2-bromophenoxy)ethyl]thiomorpholine |
InChI |
InChI=1S/C12H16BrNOS/c13-11-3-1-2-4-12(11)15-8-5-14-6-9-16-10-7-14/h1-4H,5-10H2 |
InChI-Schlüssel |
VHAHJBYXFOTKEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCCN1CCOC2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.